molecular formula C14H15N3O4 B2692761 N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034361-48-1

N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2692761
CAS No.: 2034361-48-1
M. Wt: 289.291
InChI Key: TXCYWRAQMVXSLL-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a hydroxyl group at the 6-position and a carboxamide group at the 4-position, along with a 2,4-dimethoxybenzyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the hydroxyl and carboxamide groups. The final step involves the attachment of the 2,4-dimethoxybenzyl group to the nitrogen atom. The reaction conditions often include the use of protecting groups to ensure selective reactions at specific sites .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and yield. The reaction conditions are carefully controlled to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carboxamide group can produce an amine .

Scientific Research Applications

N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The 2,4-dimethoxybenzyl group enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-20-10-4-3-9(12(5-10)21-2)7-15-14(19)11-6-13(18)17-8-16-11/h3-6,8H,7H2,1-2H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCYWRAQMVXSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)C2=CC(=O)NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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